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molecular formula C7H13N3S B8750584 4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride

4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride

Cat. No. B8750584
M. Wt: 171.27 g/mol
InChI Key: YSJQOLIFICEMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902239B2

Procedure details

A mixture of 1-bromo-3,3-dimethyl-butan-2-one (1.35 mL, 10 mmol) and thio-semicarbazide (0.91 g, 10 mmol) in ethanol (35 mL) was refluxed for 1.5 h and evaporated. Purification by flash chromatography (SiO2) provided (4-tert-butyl-thiazol-2-yl)-hydrazine (1.01 g, 59% yield) as an orange solid. 1H-NMR (DMSO-d6, 500 MHz) 9.0 (br, 1H), 7.3 (br, 2H), 6.37 (s, 1H), 1.22 (s, 9H) ppm; MS (LC-MS) 172.1 (M+H); HPLC (method A) 2.520 min.
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[NH2:9][NH:10][C:11]([NH2:13])=[S:12]>C(O)C>[C:4]([C:3]1[N:13]=[C:11]([NH:10][NH2:9])[S:12][CH:2]=1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
1.35 mL
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
0.91 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1N=C(SC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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